molecular formula C11H18ClNO B2555991 1-[(1-Aminobutan-2-yl)oxy]-3-methylbenzene hydrochloride CAS No. 1384429-76-8

1-[(1-Aminobutan-2-yl)oxy]-3-methylbenzene hydrochloride

Cat. No.: B2555991
CAS No.: 1384429-76-8
M. Wt: 215.72
InChI Key: WRCKWSHVOPZZBR-UHFFFAOYSA-N
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Description

1-[(1-Aminobutan-2-yl)oxy]-3-methylbenzene hydrochloride is an organic compound with the molecular formula C₁₁H₁₈ClNO. This compound is characterized by the presence of an aminobutan-2-yl group attached to a methoxybenzene ring, forming a hydrochloride salt. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-Aminobutan-2-yl)oxy]-3-methylbenzene hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 3-methylphenol and 1-chlorobutane.

    Formation of Intermediate: 3-methylphenol is reacted with 1-chlorobutane in the presence of a base such as sodium hydroxide to form 1-(butan-2-yloxy)-3-methylbenzene.

    Amination: The intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group, resulting in 1-[(1-Aminobutan-2-yl)oxy]-3-methylbenzene.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(1-Aminobutan-2-yl)oxy]-3-methylbenzene hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable solvent.

Major Products

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced derivatives such as alcohols or amines.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(1-Aminobutan-2-yl)oxy]-3-methylbenzene hydrochloride is utilized in various scientific research fields:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In the study of biochemical pathways and as a probe for enzyme activity.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(1-Aminobutan-2-yl)oxy]-3-methylbenzene hydrochloride involves its interaction with specific molecular targets. The aminobutan-2-yl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-[(1-Aminobutan-2-yl)oxy]-3-(trifluoromethyl)benzene: Similar structure with a trifluoromethyl group instead of a methyl group.

    1-[(1-Aminobutan-2-yl)oxy]-2-methylbenzene: Similar structure with the amino group attached to the 2-position of the benzene ring.

Uniqueness

1-[(1-Aminobutan-2-yl)oxy]-3-methylbenzene hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity compared to similar compounds.

Properties

IUPAC Name

2-(3-methylphenoxy)butan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO.ClH/c1-3-10(8-12)13-11-6-4-5-9(2)7-11;/h4-7,10H,3,8,12H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRCKWSHVOPZZBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN)OC1=CC=CC(=C1)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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